

# 2-(4-fluorophenyl)-N-methylethanamine versus amphetamine: a comparative pharmacological study

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## Compound of Interest

**Compound Name:** 2-(4-fluorophenyl)-N-methylethanamine

**Cat. No.:** B1295025

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## A Comparative Pharmacological Study: 2-(4-fluorophenyl)-N-methylethanamine vs. Amphetamine

A detailed examination of the pharmacological profiles of **2-(4-fluorophenyl)-N-methylethanamine**, also known as 4-fluoromethamphetamine (4-FMA), and the classic psychostimulant amphetamine reveals distinct differences in their interactions with key monoamine systems in the brain. This guide provides a comparative analysis of their receptor binding affinities, effects on neurotransmitter release and reuptake, and the underlying signaling pathways, supported by experimental data for researchers, scientists, and drug development professionals.

While both compounds are structurally related phenethylamines, the addition of a fluorine atom to the phenyl ring in 4-FMA significantly alters its pharmacological activity, particularly its interaction with the serotonin system, leading to a mixed stimulant and entactogenic profile compared to the predominantly dopaminergic and noradrenergic actions of amphetamine. Due to the limited specific pharmacological data available for 4-FMA, this guide will also incorporate data from the closely related and more extensively studied compound, 4-fluoroamphetamine (4-FA), to provide a more comprehensive comparison.

## Comparative Pharmacological Data

The following tables summarize the in vitro data for 4-FMA/4-FA and amphetamine, highlighting their potencies as inhibitors of monoamine reuptake and as releasing agents.

Table 1: Monoamine Transporter Reuptake Inhibition (IC<sub>50</sub> nM)

Compound	Dopamine Transporter (DAT)	Norepinephrine Transporter (NET)	Serotonin Transporter (SERT)
4-Fluoroamphetamine (4-FA)	770[1]	420[1]	6,800[1]
Amphetamine	Data not available in a directly comparable format	Data not available in a directly comparable format	Data not available in a directly comparable format

Table 2: Monoamine Release (EC<sub>50</sub> nM)

Compound	Dopamine Release	Norepinephrine Release	Serotonin Release
4-Fluoroamphetamine (4-FA)	200[1]	37[1]	730[1]
Amphetamine	Data not available in a directly comparable format	Data not available in a directly comparable format	Data not available in a directly comparable format

Table 3: Receptor Binding Affinities (K<sub>i</sub> nM)

Compound	5-HT <sub>2a</sub> Receptor	5-HT <sub>2c</sub> Receptor
4-Fluoroamphetamine (4-FA)	11,300[1]	7,800[1]
Amphetamine	Generally considered to have low affinity	Generally considered to have low affinity

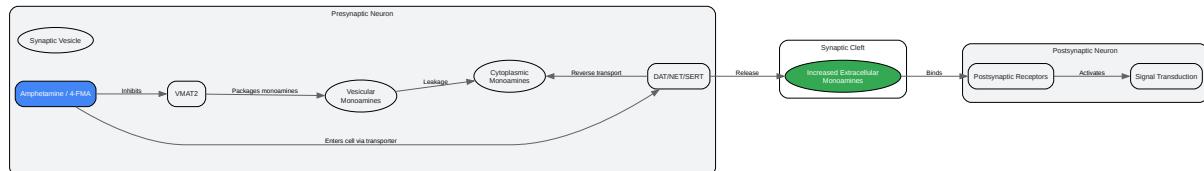
## Mechanism of Action and Signaling Pathways

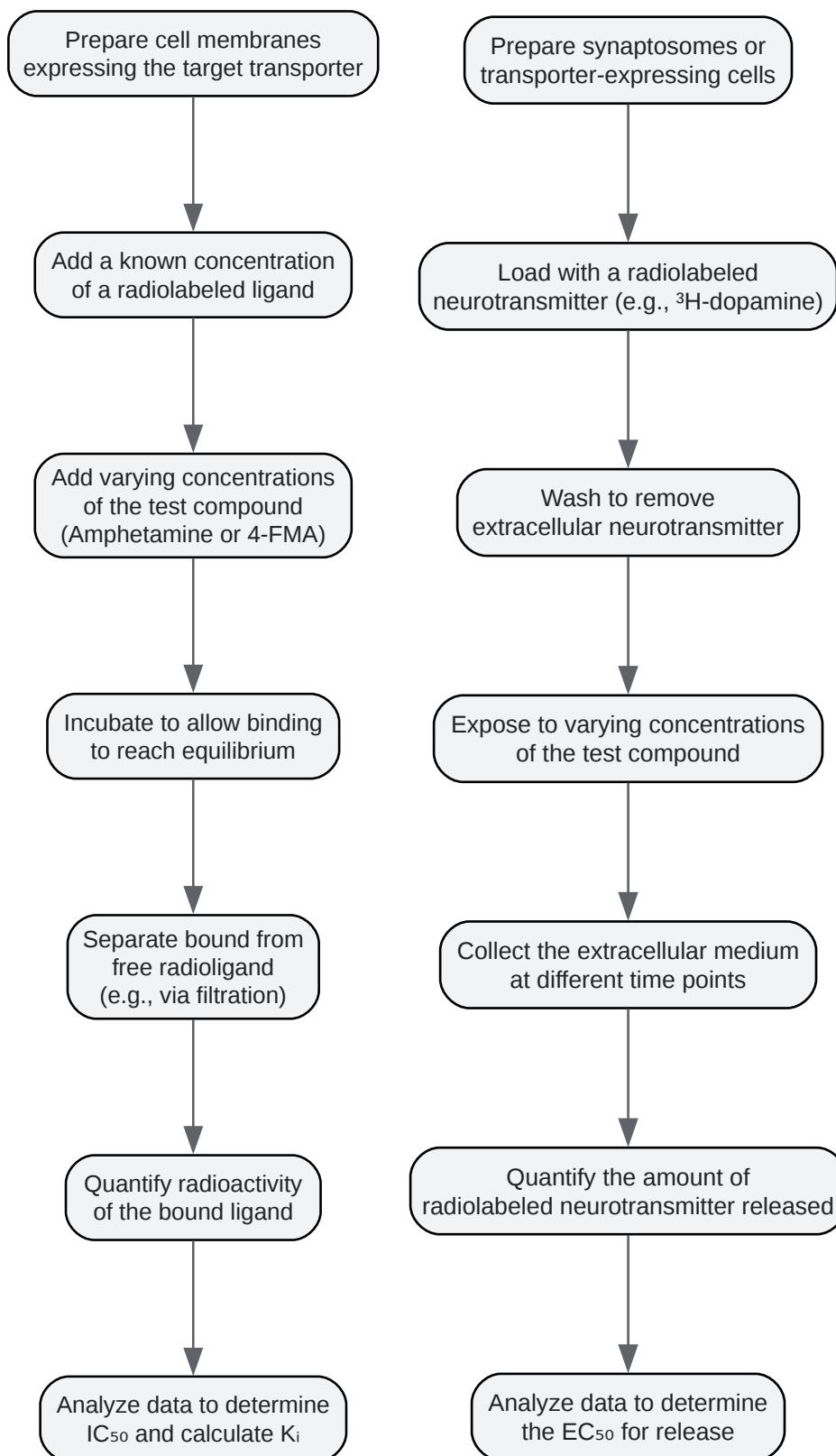
Both amphetamine and 4-FMA/4-FA exert their effects primarily by interacting with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. However, the relative potency at each transporter differs significantly, accounting for their distinct pharmacological profiles.

Amphetamine is a potent releasing agent and reuptake inhibitor at the dopamine (DAT) and norepinephrine (NET) transporters, with significantly less activity at the serotonin transporter (SERT). This leads to its characteristic stimulant effects, including increased wakefulness, focus, and energy.

4-FMA and 4-FA, on the other hand, exhibit a more mixed profile. While still potent at DAT and NET, they have a significantly higher potency for serotonin release and reuptake inhibition compared to amphetamine.<sup>[1][2]</sup> This enhanced serotonergic activity is responsible for the entactogenic effects, such as euphoria and increased sociability, reported with these compounds.<sup>[1][2]</sup>

The primary signaling pathway for both compounds involves their entry into the presynaptic neuron via monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient of synaptic vesicles. This leads to an accumulation of monoamines in the cytoplasm, which are then transported out of the neuron and into the synaptic cleft through a reversal of the direction of the DAT, NET, and SERT.



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## References

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